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molecular formula C9H14O3 B8687746 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane

2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane

Cat. No. B8687746
M. Wt: 170.21 g/mol
InChI Key: YIHVCVPUPCJWLF-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

A 0° C. solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (Aldrich, 1 g) in THF (20 mL) was treated with NaH (327 mg, 60% oil dispersion), then refluxed for 60 min. The resulting suspension was cooled in an ice bath, treated with nBu4NI (55 mg) and propargyl bromide (0.9 mL) then stirred at r.t. for 2 h. The reaction was partitioned between water and ether (2×) and the combined ether extacts were dried (MgSO4), concentrated to give 1.3 g of the title compound. MS ESI(+) m/e 170.9 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.[H-].[Na+].[CH2:12](Br)[C:13]#[CH:14]>C1COCC1.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][O:8][CH2:14][C:13]#[CH:12])[CH2:4][O:3]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
327 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
55 mg
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 60 min
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water and ether (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether extacts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)COCC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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